Propionyl hypobromite

Description

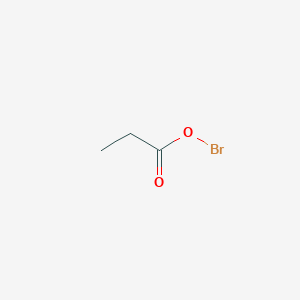

Structure

3D Structure

Properties

CAS No. |

82198-80-9 |

|---|---|

Molecular Formula |

C3H5BrO2 |

Molecular Weight |

152.97 g/mol |

IUPAC Name |

bromo propanoate |

InChI |

InChI=1S/C3H5BrO2/c1-2-3(5)6-4/h2H2,1H3 |

InChI Key |

UCKZQZDVQVFOHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OBr |

Origin of Product |

United States |

Mechanistic Investigations of Propionyl Hypobromite Reactivity

Fundamental Pathways of Oxygen-Bromine Bond Fission

The O-Br bond in propionyl hypobromite (B1234621) is relatively weak, making it susceptible to cleavage under various conditions. This fission can occur symmetrically (homolytically) to produce radicals or asymmetrically (heterolytically) to generate ionic species.

Homolytic Cleavage and Radical Generation

Homolytic cleavage involves the even distribution of the bonding electrons between the oxygen and bromine atoms, resulting in the formation of a propionyloxy radical and a bromine radical. This process is central to many of the reactions involving propionyl hypobromite, particularly in nonpolar solvents and in the presence of radical initiators.

The dissociation of the O-Br bond in this compound can be induced by either thermal energy or electromagnetic radiation (photolysis).

Thermal Conditions: Heating this compound provides the necessary energy to overcome the bond dissociation energy of the O-Br bond, leading to its homolytic cleavage. The rate of this decomposition is highly dependent on the temperature, with higher temperatures favoring more rapid radical generation.

Photolytic Conditions: Irradiation with light of an appropriate wavelength can also promote the homolytic cleavage of the O-Br bond. This photochemical process is often employed in synthetic applications where milder reaction conditions are desirable. nih.gov

| Condition | Description | Outcome |

| Thermal | Application of heat to the system. | Increased rate of homolytic cleavage with rising temperature. |

| Photolytic | Irradiation with ultraviolet or visible light. | Bond dissociation at lower temperatures, offering greater control. |

The initial homolytic cleavage of this compound yields a propionyloxy radical (CH₃CH₂COO•) and a bromine radical (Br•). The propionyloxy radical is an intermediate species that can undergo further reactions.

One of the most significant subsequent reactions of the propionyloxy radical is decarboxylation, the loss of a molecule of carbon dioxide (CO₂) to form an ethyl radical (CH₃CH₂•). This step is often rapid and irreversible, driven by the thermodynamic stability of the CO₂ molecule. The resulting ethyl radical can then participate in a variety of radical chain reactions.

Homolysis: CH₃CH₂CO-OBr → CH₃CH₂COO• + Br•

Decarboxylation: CH₃CH₂COO• → CH₃CH₂• + CO₂

The efficiency of decarboxylation can be influenced by the structure of the acyloxy radical. In the case of the propionyloxy radical, the formation of the primary ethyl radical is a key step in reactions such as the Hunsdiecker reaction.

Heterolytic Pathways and Polar Reaction Mechanisms

In addition to radical pathways, the O-Br bond of this compound can undergo heterolytic cleavage, where one atom retains both electrons from the bond, leading to the formation of ions. This type of cleavage is more common in polar solvents and in the presence of nucleophiles or electrophiles.

This compound can potentially undergo nucleophilic acyl substitution, a reaction where a nucleophile replaces the hypobromite leaving group. masterorganicchemistry.combyjus.com In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon of the propionyl group.

The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the hypobromite ion (BrO⁻) as a leaving group.

The feasibility of this pathway depends on the strength of the nucleophile and the stability of the hypobromite leaving group. Generally, for a successful nucleophilic acyl substitution, the incoming nucleophile must be a stronger base than the leaving group. byjus.com

The bromine atom in this compound is electron-deficient due to the adjacent electron-withdrawing acyloxy group, making it electrophilic. This electrophilicity allows it to react with nucleophiles, including alkenes and aromatic compounds.

In these reactions, the bromine atom acts as an electrophile, accepting a pair of electrons from the nucleophile. This results in the heterolytic cleavage of the O-Br bond, transferring a "Br⁺" equivalent to the nucleophilic substrate. For instance, in the presence of an alkene, this compound can participate in electrophilic addition reactions. Similarly, it can effect electrophilic aromatic substitution on activated aromatic rings. libretexts.org The reactivity of the bromine as an electrophile is a key aspect of the synthetic utility of acyl hypobromites. acsgcipr.org

Kinetics and Thermodynamics of this compound Reactions

The kinetic and thermodynamic properties of this compound are central to understanding its stability and reaction pathways. These factors dictate the rate at which it reacts and the energetic favorability of its transformations.

The disproportionation of hypobromous acid (HOBr), a related bromine(I) species, has been studied kinetically, showing a second-order dependence on the HOBr concentration with a maximum rate observed between pH 3 and 8. The rate of this reaction decreases significantly above pH 8 due to the formation of the less reactive hypobromite ion (OBr⁻). Theoretical studies on related reactions, such as those involving methyl hypohalites, utilize statistical adiabatic channel models to evaluate high-pressure limiting rate constants over various temperature ranges, typically from 200-500 K.

Table 1: Kinetic Data for Aqueous Hypobromous Acid Disproportionation at 25.0 °C

| Reaction | pH Range | Rate Constant (k) | Notes |

|---|---|---|---|

| HOBr + HOBr | 3 - 8 | k₁ₐ = 2 x 10⁻³ M⁻¹ s⁻¹ | Maximum rate of decomposition occurs in this pH range. |

| OBr⁻ + OBr⁻ | > 11 | k₁♭ = 6 x 10⁻⁷ M⁻¹ s⁻¹ | Predominant pathway at high pH due to HOBr deprotonation. |

This interactive table provides kinetic parameters for the disproportionation of hypobromous acid, which serves as an analogue for understanding hypobromite reactivity.

The thermodynamic stability of this compound is inherently low, a characteristic feature of acyl hypohalites. The primary driving force for its transformations is the high energy of the oxygen-bromine bond. The hypobromite ion itself is not thermodynamically stable at any pH. This inherent instability drives reactions toward the formation of more stable species. For instance, in the anaplerotic pathway involving propionyl-CoA, the combined reactions are characterized by a significant thermodynamic dis-equilibrium, which ensures the effectiveness of the pathway. Computational methods, particularly Density Functional Theory (DFT), are instrumental in rationalizing unexpected experimental results by elucidating the underlying thermodynamic effects that govern reactivity and selectivity.

A key reaction pathway for species containing a hypobromite moiety is disproportionation. In this type of reaction, the bromine atom, which is in the +1 oxidation state, is simultaneously oxidized and reduced. Hypobromite (BrO⁻) can undergo disproportionation to form bromide (Br⁻, oxidation state -1) and bromate (B103136) (BrO₃⁻, oxidation state +5).

The reaction is as follows: 3BrO⁻ → 2Br⁻ + BrO₃⁻

This spontaneous reaction is slow at 0 °C but proceeds rapidly at 20 °C. The temperature can, therefore, be used to control the formation and proportions of the resulting bromine species. The kinetics of this process are highly pH-dependent; the disproportionation of hypobromous acid is suppressed at pH values below 3 due to the reversibility of the initial steps in the mechanism and at pH values above 8 due to the deprotonation to the more stable hypobromite ion.

Theoretical and Computational Elucidation of Reaction Mechanisms

To overcome the challenges of experimentally studying transient species like this compound, theoretical and computational methods are employed. These approaches provide profound insights into electronic structures, bond energies, and the precise pathways of chemical reactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. These methods can accurately predict molecular properties such as bond lengths, bond energies, and charge distributions. For acyl systems, DFT calculations have been used to study halogen atom transfer reactions, predicting energy barriers and reaction enthalpies that align well with experimental observations.

In the context of this compound, DFT could be used to:

Calculate the O-Br bond dissociation energy, providing a quantitative measure of its weakness.

Analyze the molecular orbital interactions to understand its electrophilic and nucleophilic sites.

Determine the thermodynamic feasibility of various reaction pathways.

DFT has been successfully applied to investigate the mechanism of acylation reactions involving acyl halides, providing detailed insights into the formation of key intermediates.

This interactive table summarizes how quantum chemical calculations can elucidate the reactivity of chemical compounds.

Computational chemistry allows for the simulation of complete reaction pathways, from reactants to products, including the identification of high-energy transition states. By mapping the potential energy surface, researchers can visualize the atomic motions during a chemical transformation and calculate the activation energy required for the reaction to occur.

For instance, DFT calculations on the reaction of acyl halides with other molecules have successfully mapped the free energy profiles, identifying intermediates and transition structures. These simulations can distinguish between competing mechanistic pathways by comparing their respective activation barriers. Such computational studies are essential for understanding reactions that proceed through short-lived, difficult-to-observe intermediates, a category to which reactions of this compound likely belong.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of chemical compounds, offering insights that complement experimental studies. For a reactive species like this compound, predictive modeling can elucidate its behavior in complex reaction environments. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of predictive modeling can be applied to anticipate its reactivity based on the known behavior of related acyl hypohalites and the application of established theoretical frameworks.

The primary approaches for modeling the reactivity of a compound like this compound would involve quantum mechanical methods, particularly Density Functional Theory (DFT). DFT is a versatile method for investigating the electronic structure of molecules, which in turn governs their reactivity. By calculating the distribution of electrons and the energies of different molecular orbitals, DFT can help predict how this compound will interact with other molecules.

One of the key applications of DFT in this context is the calculation of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting the compound's behavior as an electrophile or nucleophile. For this compound, the LUMO is expected to be centered on the bromine and oxygen atoms, indicating that these are the likely sites for nucleophilic attack. Conversely, the HOMO would likely be located on the non-bonding electrons of the oxygen and bromine, suggesting their potential for nucleophilic character in certain reactions.

Furthermore, DFT can be employed to map out the entire potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies for different possible reaction pathways. For instance, in a reaction with an alkene, DFT could be used to model the transition states for both the desired addition reaction and potential side reactions. The calculated activation energies would then provide a quantitative prediction of the reaction's selectivity. A lower activation energy for one pathway over another would imply that the corresponding product will be formed preferentially.

Predictive modeling can also be used to understand the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the energies of the transition states leading to different regioisomers or stereoisomers, it is possible to predict which isomer will be the major product. This is particularly valuable in complex organic syntheses where controlling selectivity is paramount.

The insights gained from such predictive modeling are not only theoretical. They can provide valuable guidance for experimental work by suggesting optimal reaction conditions, such as temperature and solvent, to favor a desired outcome. While the specific data for this compound is not available, the table below illustrates the type of predictive data that could be generated through DFT calculations for a hypothetical reaction with a generic nucleophile.

Applications of Propionyl Hypobromite in Organic Synthesis

Decarboxylative Halogenation Reactions (Hunsdiecker-Borodin Analogs)

Propionyl hypobromite (B1234621) is a key intermediate in the Hunsdiecker-Borodin reaction, which facilitates the conversion of carboxylic acids into alkyl bromides with one fewer carbon atom. wikipedia.orgbyjus.comchemistnotes.com The reaction is typically carried out by treating the silver salt of a carboxylic acid, in this case, silver propionate (B1217596), with bromine. adichemistry.comchemistry-reaction.com This generates the unstable propionyl hypobromite in situ, which then undergoes decarboxylation to yield the desired alkyl halide. byjus.comadichemistry.comchemistry-reaction.com

The generally accepted mechanism for the Hunsdiecker-Borodin reaction proceeds through a free radical chain reaction. chemistnotes.comchemistry-reaction.compku.edu.cn The process begins with the reaction of silver propionate with bromine to form this compound and a silver bromide precipitate. adichemistry.comchemistry-reaction.com The crucial step is the homolytic cleavage of the relatively weak oxygen-bromine bond in the hypobromite intermediate. chemistnotes.comadichemistry.com

This homolysis generates a propionyloxy radical and a bromine radical. chemistnotes.com The propionyloxy radical is unstable and rapidly loses a molecule of carbon dioxide (decarboxylation) to form an ethyl radical. chemistnotes.comchemistry-reaction.com This ethyl radical then abstracts a bromine atom from another molecule of this compound, forming ethyl bromide and regenerating the propionyloxy radical, thus propagating the chain reaction. adichemistry.com

Reaction Steps:

Initiation: Formation of this compound, followed by homolytic cleavage into radicals.

Propagation: Decarboxylation of the propionyloxy radical to an ethyl radical, which then reacts with this compound.

The formation of various side products, though often in small amounts, provides evidence for the radical nature of this transformation. adichemistry.com

A significant consequence of the radical mechanism is the effect on the stereochemistry of the starting material. If the carboxylic acid used possesses a chiral center at the α- or β-position, the resulting alkyl radical intermediate, being planar or rapidly inverting, typically leads to a loss of optical activity. adichemistry.com Consequently, the reaction of a chiral silver carboxylate often yields a racemic mixture of the corresponding alkyl bromide. This lack of stereospecificity is a hallmark of reactions proceeding through non-caged radical intermediates and is a key consideration when planning a synthesis involving the Hunsdiecker-Borodin reaction.

Electrophilic Bromination of Organic Substrates

This compound can also act as a source of electrophilic bromine, enabling the bromination of various organic molecules. The polarization of the O-Br bond allows the bromine atom to carry a partial positive charge, making it susceptible to attack by electron-rich substrates.

Alkenes and alkynes, rich in π-electron density, readily react with electrophilic bromine sources. In a reaction analogous to the addition of Br₂ to an alkene, the this compound can add across the double or triple bond. The reaction is initiated by the electrophilic attack of the bromine atom on the π-system, which typically leads to the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.net

The subsequent step involves the nucleophilic attack by the propionate anion (or another nucleophile present in the reaction mixture) on one of the carbon atoms of the bromonium ion. This ring-opening step is generally stereospecific, resulting in an anti-addition of the bromine and propionyloxy groups across the unsaturated bond. The initial product is a β-bromo ester, which can be a useful synthetic intermediate.

Table 1: Electrophilic Addition to Alkenes

| Alkene Substrate | Product | Stereochemistry |

| Ethene | 2-Bromoethyl propionate | Not applicable |

| Propene | 1-Bromo-2-propanyl propionate & 2-Bromo-1-propanyl propionate | Anti-addition |

| Cyclohexene | trans-2-Bromocyclohexyl propionate | Anti-addition |

Aromatic compounds can undergo electrophilic substitution with a suitable source of electrophilic bromine, though they are less reactive than alkenes. libretexts.org For this reaction to proceed effectively, either a Lewis acid catalyst is required to increase the electrophilicity of the bromine agent, or the aromatic ring must be activated with electron-donating groups. libretexts.orgnih.gov

The reaction with this compound would follow the general mechanism for electrophilic aromatic substitution. The electrophilic bromine atom is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the bromo-substituted aromatic compound. libretexts.org

The regioselectivity of the bromination is dictated by the substituents already present on the aromatic ring. wku.edunih.gov Activating groups (e.g., -OH, -OR, -NH₂) direct the incoming bromine to the ortho and para positions, while deactivating groups (e.g., -NO₂, -CN, -COR) direct it to the meta position. researchgate.net

Table 2: Regioselectivity in Aromatic Bromination

| Aromatic Substrate | Directing Effect of Substituent | Major Product(s) |

| Anisole (-OCH₃) | ortho, para-directing | o-Bromoanisole, p-Bromoanisole |

| Nitrobenzene (-NO₂) | meta-directing | m-Bromonitrobenzene |

| Toluene (-CH₃) | ortho, para-directing | o-Bromotoluene, p-Bromotoluene |

Oxidative Transformations and Rearrangement Reactions

Acyl hypohalites, including this compound, possess oxidizing properties due to the presence of the electrophilic halogen atom. While their primary use is in halogenation, they can participate in oxidative processes. For instance, they can be involved in the oxidation of certain functional groups, although this is a less common application compared to their role in bromination.

In the context of rearrangement reactions, the intermediates generated from reactions involving this compound can, under specific structural circumstances, undergo molecular rearrangements. masterorganicchemistry.comwikipedia.org For example, carbocation intermediates, which can be formed during electrophilic addition to complex alkenes or in certain decarboxylation pathways, are susceptible to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. masterorganicchemistry.commasterorganicchemistry.com These rearrangements can lead to the formation of skeletal isomers of the expected product. Such transformations are highly dependent on the substrate structure and reaction conditions.

Role as an Oxidizing Agent in Synthetic Sequences

Hypobromite is fundamentally an oxidizing agent, with bromine in the +1 oxidation state. wikipedia.orgwikipedia.orgorganic-chemistry.org In the context of the Hofmann rearrangement of propanamide, the hypobromite ion is responsible for the initial oxidation of the amide nitrogen. The reaction begins with the deprotonation of the primary amide by a base, followed by the attack of the resulting anion on bromine to form an N-bromoamide intermediate, specifically N-bromopropanamide. wikipedia.orgmasterorganicchemistry.com

This N-bromoamide is a key intermediate where the nitrogen atom has been oxidized. The presence of the bromine atom on the nitrogen makes the remaining amide proton more acidic, facilitating its removal by the base. This sets the stage for the subsequent rearrangement, which is the core of this synthetic transformation. wikipedia.orgchemistrysteps.com Therefore, while hypobromite acts as an oxidant, its role in this sequence is highly specific and integral to facilitating the rearrangement rather than functioning as a general-purpose oxidizing agent for other functionalities within the molecule.

Involvement in Rearrangement Reactions (e.g., Hofmann Rearrangement Intermediates)

The most significant involvement of the reactive species derived from a propionyl group and hypobromite is as an intermediate in the Hofmann rearrangement. wikipedia.orgwikipedia.org This reaction transforms a primary amide, such as propanamide, into a primary amine with one fewer carbon atom, in this case, ethylamine. wikipedia.orgchemistrysteps.com

The mechanism proceeds through several key steps after the formation of the N-bromoamide:

Formation of the N-bromoamide: Propanamide reacts with sodium hypobromite (formed from bromine and sodium hydroxide) to yield N-bromopropanamide. wikipedia.org

Deprotonation: A base abstracts the remaining acidic proton from the nitrogen of the N-bromoamide, forming a bromoamide anion. wikipedia.org

Rearrangement: The bromoamide anion undergoes a concerted rearrangement. The ethyl group attached to the carbonyl carbon migrates to the nitrogen, simultaneously displacing the bromide ion. This step is the characteristic 1,2-shift of the Hofmann rearrangement and results in the formation of an isocyanate intermediate (ethyl isocyanate). wikipedia.orgchemistrysteps.com

Hydrolysis: The isocyanate is then hydrolyzed by water in the reaction mixture. This initially forms a carbamic acid. chemistrysteps.com

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final primary amine product, ethylamine. wikipedia.orgchemistrysteps.com

| Starting Material | Key Intermediate | Final Product | Change in Carbon Chain |

|---|---|---|---|

| Propanamide | Ethyl isocyanate | Ethylamine | Loss of one carbon atom (as CO2) |

This rearrangement is a powerful tool in organic synthesis for shortening a carbon chain and producing a primary amine. The key steps are outlined in the table below:

| Step | Description | Reactant(s) | Product(s) |

|---|---|---|---|

| 1 | Formation of N-bromoamide | Propanamide, Sodium hypobromite | N-bromopropanamide |

| 2 | Deprotonation | N-bromopropanamide, Base | Bromoamide anion |

| 3 | Rearrangement | Bromoamide anion | Ethyl isocyanate, Bromide ion |

| 4 | Hydrolysis | Ethyl isocyanate, Water | Carbamic acid |

| 5 | Decarboxylation | Carbamic acid | Ethylamine, Carbon dioxide |

Catalytic Roles and Synergistic Reagent Combinations

There is no available information in the provided search results regarding catalytic roles or synergistic reagent combinations involving "this compound." The Hofmann rearrangement, which is the primary context for this reactive species, is typically carried out using stoichiometric amounts of bromine and a strong base. The reaction conditions are generally harsh and not amenable to catalytic turnovers in the classical sense. Research into milder and more versatile reagents for similar transformations exists, but specific catalytic cycles or synergistic effects involving the in-situ generation of a propionyl-hypobromite-like species are not described.

Decomposition Pathways and Stability Profile of Propionyl Hypobromite

Intrinsic Stability and Environmental Influences

The intrinsic instability of propionyl hypobromite (B1234621) is a consequence of the low bond energy of the O-Br bond, which makes it susceptible to cleavage. google.com This compound is not typically isolated but is generated in situ for subsequent reactions. wikipedia.orglibretexts.org Its fleeting existence is characterized by a rapid breakdown into more stable species. Environmental factors play a critical role in its already short lifespan.

The choice of solvent has a significant theoretical impact on the decomposition kinetics of propionyl hypobromite, primarily by influencing the behavior of the radical species formed upon decomposition. Non-polar solvents are often used in reactions involving acyl hypobromites to create a "solvent cage." This cage can temporarily trap the radical pair, potentially allowing for recombination or influencing the subsequent reaction pathways. In contrast, polar solvents might facilitate different, non-radical decomposition pathways, although the predominant mechanism is believed to be homolytic cleavage.

Table 1: Conceptual Influence of Solvent on the Decomposition Rate of this compound

| Solvent | Polarity | Relative Decomposition Rate Constant (k_rel) | Primary Influence |

|---|---|---|---|

| Carbon Tetrachloride | Non-polar | 1.0 | Promotes solvent cage effect, favoring radical pathways. |

| Benzene | Non-polar | 1.2 | Similar to CCl4, can participate in radical reactions. |

| Acetic Acid | Polar Protic | > 5 (estimated) | May favor ionic decomposition pathways or react with intermediates. |

Note: The data in this table is illustrative and based on general principles of radical and hypobromite chemistry, as specific kinetic studies on this compound are not available due to its high reactivity.

Temperature and light are critical factors governing the stability of this compound. The decomposition process is significantly accelerated by elevated temperatures and exposure to light, particularly ultraviolet (UV) radiation. This is because the primary decomposition pathway involves homolytic cleavage of the O-Br bond to form radicals, a process that is initiated by thermal energy or photochemical excitation. google.com

For instance, the formation of the acyl hypobromite intermediate in the Hunsdiecker reaction is often carried out at low temperatures and in the absence of light to control its subsequent decomposition. google.com The disproportionation of inorganic hypobromite solutions is also known to be slow at 0°C but rapid at 20°C, highlighting the general thermal sensitivity of the hypobromite functional group. wikipedia.org

Table 2: Conceptual Relationship Between Temperature, Light, and Stability of this compound

| Condition | Temperature (°C) | Half-life (t½) | Stability Profile |

|---|---|---|---|

| Dark | 0 | Short | Highly Unstable |

| Dark | 25 | Extremely Short | Prone to rapid thermal decomposition. |

| Ambient Light | 25 | Near-instantaneous | Photolytically sensitive; decomposition is accelerated. |

Note: The half-life values are conceptual and intended to illustrate the extreme instability of the compound under various conditions.

Identification of Decomposition Products and Byproducts

The primary decomposition pathway for this compound is understood to be a radical chain reaction. google.com The initial step is the homolytic cleavage of the oxygen-bromine bond, which generates a propionyloxy radical and a bromine radical. google.com The highly unstable propionyloxy radical rapidly undergoes decarboxylation to produce an ethyl radical and carbon dioxide. google.com

The main products derived from these intermediates are:

Ethyl bromide: Formed when the ethyl radical abstracts a bromine atom from another molecule of this compound or reacts with a bromine radical.

Carbon dioxide: A direct result of the decarboxylation of the propionyloxy radical. google.com

Byproducts can include small amounts of ethane (B1197151) from the coupling of two ethyl radicals, and other compounds resulting from the radicals reacting with the solvent or other species present in the reaction mixture.

In aqueous or highly polar environments, a competing decomposition pathway analogous to that of inorganic hypobromites can be considered. This would involve disproportionation, where one molecule is oxidized and another is reduced, potentially yielding bromide (Br⁻) and the corresponding bromate (B103136) (BrO₃⁻). wikipedia.org

Strategies for Stabilization and Controlled Reactivity

Given that this compound is a reactive intermediate, "stabilization" is typically aimed at controlling its formation and immediate reaction to yield a desired product, rather than isolation. wikipedia.orgallen.in Key strategies revolve around managing the conditions that promote its rapid decomposition.

Low Temperature: Conducting reactions at low temperatures (e.g., 0°C or below) is the most effective strategy to suppress the rate of both radical decomposition and potential disproportionation. wikipedia.org

Exclusion of Light: Using amber glassware or running reactions in the dark prevents photochemical initiation of O-Br bond cleavage.

Solvent Choice: The use of inert, non-polar solvents like carbon tetrachloride can help to create a solvent cage, which can influence the selectivity of subsequent radical reactions.

Radical Traps: In experimental studies aimed at proving the existence of such intermediates, chemical trapping agents can be introduced. These are compounds that react rapidly with the generated radicals, forming a stable product that can be isolated and identified, thereby confirming the transient existence of the intermediate.

By carefully controlling these factors, the reactivity of the transient this compound can be channeled toward the desired synthetic outcome, such as the formation of an alkyl halide in the Hunsdiecker reaction. google.com

Advanced Analytical Methodologies for Studying Propionyl Hypobromite

Spectroscopic Techniques for In-Situ Reaction Monitoring

Time-resolved spectroscopy is a powerful method for studying dynamic processes in chemical compounds. nih.gov By employing pulsed lasers, it is possible to investigate processes occurring on extremely short timescales, making it ideal for detecting short-lived intermediates like propionyl hypobromite (B1234621). nih.gov Techniques such as transient absorption spectroscopy, where a sample is excited by a "pump" pulse and subsequently probed by a delayed "probe" pulse, allow for the real-time observation of the excited state's dynamics. nih.gov

Vibrational and electronic spectroscopy offer detailed information about the molecular structure and bonding within a compound, which is crucial for confirming the formation of propionyl hypobromite and understanding its reaction mechanism.

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment of the carbonyl group. For a related compound, propionyl bromide, the carbonyl stretch is a prominent feature in its IR spectrum. It is anticipated that the formation of this compound would result in a characteristic shift of this carbonyl band.

Raman Spectroscopy: Time-gated Raman spectroscopy can be particularly useful in overcoming interference from fluorescence, which can be an issue in complex reaction mixtures. nih.gov This technique allows for the collection of high-quality Raman spectra that can provide structural information about this compound and other species in the reaction.

UV-Visible Spectroscopy: Although less specific than vibrational spectroscopy for detailed structural elucidation, UV-Visible spectroscopy can be used to monitor changes in conjugation and the presence of chromophores during a reaction. The formation and consumption of this compound may be accompanied by changes in the UV-Visible spectrum of the reaction mixture.

A hypothetical dataset illustrating the expected vibrational frequencies for this compound compared to a related compound is presented below.

| Compound | Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Propionyl Bromide | C=O Stretch | ~1800 |

| This compound | C=O Stretch | ~1750-1780 (estimated) |

| This compound | O-Br Stretch | ~500-600 (estimated) |

Chromatographic Analysis of Reaction Mixtures and Products

Chromatographic techniques are indispensable for separating and identifying the components of a reaction mixture, providing insights into reaction progress, product distribution, and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the analysis of non-volatile and thermally labile compounds. nih.gov In the study of reactions involving this compound, reversed-phase HPLC would be the method of choice. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. nih.gov

By taking aliquots of the reaction mixture at various time points and quenching the reaction, HPLC can be used to monitor the disappearance of reactants and the appearance of products. This allows for the determination of reaction kinetics and the assessment of product purity. Given the reactivity of this compound, derivatization to a more stable compound prior to HPLC analysis might be necessary.

A hypothetical HPLC chromatogram for the analysis of a reaction mixture could show peaks corresponding to the starting materials, any stable intermediates, the final products, and byproducts. The retention times would be characteristic of each compound's polarity.

| Compound | Hypothetical Retention Time (min) |

| Starting Material (e.g., a carboxylic acid) | 3.5 |

| This compound Derivative | 8.2 |

| Product | 6.7 |

| Byproduct | 4.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. mdpi.com

In the context of this compound, GC-MS could be used to analyze the volatile products of its decomposition or subsequent reactions. For instance, if this compound undergoes decarboxylation, the resulting bromoethane (B45996) could be readily identified by GC-MS. Analysis of the mass spectrum of a related compound, propionyl bromide, shows characteristic peaks at m/z values corresponding to the molecular ion and various fragments. nist.gov A similar fragmentation pattern, with adjustments for the different atomic composition, would be expected for any volatile derivatives of this compound.

Future Directions and Emerging Research Avenues

Design of Next-Generation Propionyl Hypobromite (B1234621) Reagents with Tunable Reactivity

The reactivity of the O-Br bond in propionyl hypobromite is central to its synthetic utility. A primary research goal would be to modulate this reactivity to achieve selective transformations. By introducing substituents on the propionyl backbone, it should be possible to fine-tune the electronic properties and, consequently, the reactivity of the reagent.

Electron-withdrawing groups (EWGs) are expected to decrease the electron density on the oxygen atom, making the O-Br bond weaker and the bromine atom more electrophilic ("Br+"). Conversely, electron-donating groups (EDGs) would increase electron density, potentially strengthening the O-Br bond and decreasing the electrophilicity of the bromine. This modulation would allow for a spectrum of reagents, from aggressive brominating agents to milder, more selective ones.

Detailed Research Findings (Hypothetical): Future research would involve synthesizing a library of substituted this compound analogues. The reactivity of these analogues could be systematically evaluated against a standard set of substrates (e.g., alkenes, enolates, aromatic compounds). Kinetic studies would provide quantitative data on reaction rates, allowing for the development of a predictive model based on the substituent's electronic and steric parameters (e.g., Hammett parameters).

Table 1: Hypothetical this compound Analogues and Their Predicted Reactivity

| Substituent (R-CH2CH2CO(OBr)) | Electronic Effect | Predicted O-Br Bond Polarity | Predicted Reactivity | Potential Application |

|---|---|---|---|---|

| H- (Propionyl) | Neutral | Standard | Baseline | General bromination |

| F- (3-Fluoro-propionyl) | Inductive EWG | Increased (more δ+ on Br) | High | Bromination of deactivated substrates |

| CH3O- (3-Methoxy-propionyl) | Inductive EDG | Decreased (less δ+ on Br) | Moderate | Selective bromination in presence of sensitive groups |

| (CH3)3C- (3,3-Dimethyl-propionyl) | Steric Hindrance/Weak EDG | Standard | Sterically-controlled | Regioselective reactions |

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

Given that acyl hypohalites like acetyl hypobromite are known to be unstable, it is highly probable that this compound would be similarly transient and potentially hazardous to handle in bulk. Flow chemistry and microreactor systems offer a transformative solution to this challenge. These technologies enable the in situ generation and immediate consumption of reactive intermediates in a controlled and safe manner.

A continuous flow setup would involve pumping a precursor solution (e.g., a salt of propionic acid) and a brominating agent into a microreactor where they mix and react to form this compound. This stream would then immediately merge with a stream of the substrate, allowing the desired reaction to occur within seconds or even milliseconds. The superior heat and mass transfer in microreactors would prevent the buildup of heat and minimize decomposition pathways, leading to higher yields and purity.

Table 2: Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Microreactor) |

|---|---|---|

| Safety | High risk due to accumulation of unstable intermediate | High; minimal amount of intermediate present at any time |

| Temperature Control | Difficult; potential for thermal runaway | Excellent; high surface-area-to-volume ratio |

| Reaction Time | Minutes to hours | Milliseconds to seconds |

| Scalability | Difficult and hazardous | Achieved by running the system for longer ("scale-out") |

| Product Purity | Often lower due to side reactions and decomposition | Higher; precise control over stoichiometry and residence time |

Exploration of Novel Reaction Pathways and Catalytic Cycles

The primary anticipated reactivity of this compound is as an electrophilic brominating agent. However, future research could uncover entirely new modes of reactivity, particularly through the use of catalysis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. It is conceivable that a suitable photocatalyst could induce homolytic cleavage of the O-Br bond in this compound. This would generate a propionyloxy radical and a bromine radical, opening up reaction pathways completely different from the traditional ionic mechanism. The propionyloxy radical could undergo decarboxylation to form an ethyl radical, which could then participate in various C-C bond-forming reactions.

Catalytic Cycles: Developing catalytic cycles where the active brominating species is regenerated would be a significant advance in sustainability and atom economy. For example, a system could be designed where a bromide salt is oxidized in the presence of a propionic acid derivative to catalytically generate this compound. This would avoid the use of stoichiometric and often hazardous brominating agents.

Table 3: Comparison of Potential Reaction Pathways

| Pathway | Key Intermediate(s) | Mechanism | Potential Products |

|---|---|---|---|

| Ionic (Traditional) | Electrophilic Bromine ("Br+") | Polar addition/substitution | Bromo-esters, bromo-ketones |

| Radical (Photoredox) | Propionyloxy radical, Ethyl radical | Homolytic cleavage, decarboxylation | Ethyl-functionalized compounds |

| Enzymatic (Biocatalysis) | Enzyme-bound hypobromite | Enzyme-controlled halogenation | Enantioselective brominated products |

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research into this compound. Before attempting challenging laboratory syntheses, computational models can provide crucial insights into the fundamental properties of this and related molecules.

Rational Design: DFT calculations can be used to predict the geometric and electronic structures of the tunable reagents proposed in section 7.1. By calculating properties such as the O-Br bond dissociation energy and the partial atomic charges on the bromine atom, researchers can screen potential candidates in silico and prioritize the most promising ones for synthesis.

Mechanistic Prediction: For the novel reaction pathways described in section 7.3, computational studies can elucidate the complex reaction mechanisms. By mapping the potential energy surfaces, identifying transition states, and calculating activation barriers, researchers can determine the feasibility of a proposed reaction and predict its outcome, including stereoselectivity. This predictive power can save significant experimental time and resources.

Table 4: Computationally Accessible Properties for this compound Research

| Property | Computational Method | Application in Research |

|---|---|---|

| Molecular Geometry | DFT Optimization | Predicting structure and steric accessibility |

| Bond Dissociation Energy (O-Br) | DFT, MP2 | Assessing stability and tendency for radical formation |

| Partial Atomic Charges | Natural Bond Orbital (NBO) Analysis | Quantifying the electrophilicity of the bromine atom |

| Reaction Energy Profiles | Transition State Searching (e.g., QST3) | Elucidating reaction mechanisms and predicting kinetics |

| Simulated Spectra (IR, NMR) | DFT Frequency/Shielding Calculations | Aiding in the identification of the transient species if synthesized |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.